molecular formula C18H14ClN3O2S B2962198 (E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 898422-49-6

(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2962198
CAS No.: 898422-49-6
M. Wt: 371.84
InChI Key: APXVVIRSCUBWTP-DHZHZOJOSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a structurally complex molecule featuring:

  • 2-Chlorophenyl group: A halogenated aromatic substituent that may improve lipophilicity and influence binding affinity.
  • 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities.
  • 4-(Methylthio)phenyl substituent: The methylthio group (-SMe) introduces sulfur-based electron modulation and may enhance membrane permeability .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-25-14-9-6-13(7-10-14)17-21-22-18(24-17)20-16(23)11-8-12-4-2-3-5-15(12)19/h2-11H,1H3,(H,20,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXVVIRSCUBWTP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological mechanisms associated with this compound, drawing on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent acylation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In one study, a related oxadiazole derivative exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 µg/ml against Mycobacterium tuberculosis .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been evaluated using assays like DPPH and ABTS. The compound has demonstrated significant radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. For example, a related compound showed an IC50 value of 24.85 µg/ml in antioxidant assays, indicating strong activity compared to ascorbic acid .

Cytotoxicity and Cancer Studies

Research into the cytotoxic effects of this compound has indicated selective cytotoxicity against cancer cell lines. A study showed that related compounds induced cell cycle arrest in melanoma cells and reduced melanin content significantly . The selective inhibition suggests potential as an alternative chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Docking studies have indicated that the oxadiazole moiety can bind effectively to enzyme active sites involved in cell proliferation and survival pathways. This interaction may disrupt normal cellular functions, leading to apoptosis in cancer cells.

Data Summary Table

Activity Tested Compound Effect Reference
AntimicrobialOxadiazole DerivativeMIC = 1.6 µg/ml
AntioxidantRelated CompoundIC50 = 24.85 µg/ml
CytotoxicitySimilar CompoundInduced cell cycle arrest

Case Studies

  • Antimicrobial Resistance : A study highlighted the urgent need for new antimicrobial agents due to rising resistance levels. The oxadiazole derivatives were explored for their potential in overcoming resistant strains .
  • Cancer Therapeutics : Another case focused on the cytotoxic effects of oxadiazole derivatives on melanoma cells, showcasing their potential as novel therapeutic agents in oncology .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

Compound Name Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features Reference
(E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide Imidazoline 4-(Imidazoline)phenyl ~349.8 Basic imidazoline core enhances solubility; potential for targeting receptors like EP2
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Thiazole 3,4-Dichlorophenyl, 4-chlorobenzyl ~435.7 Increased halogenation improves lipophilicity; thiazole offers π-π stacking potential
(2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide Thiadiazole 3,4,5-Trimethoxyphenyl, -CF₃ ~389.4 Electron-withdrawing CF₃ and methoxy groups modulate electronic properties; thiadiazole enhances metabolic resistance

Key Observations :

  • The 1,3,4-oxadiazole core in the target compound is less basic than imidazoline (pKa ~7–8) but more electronegative than thiazole or thiadiazole, affecting hydrogen-bonding and charge distribution .
  • The methylthio group (-SMe) in the target compound provides intermediate lipophilicity (logP ~3.5) compared to -CF₃ (logP ~4.2) or dichlorophenyl (logP ~5.0) .

Substituent Effects on Bioactivity

A. Chlorophenyl vs. Other Aromatic Groups
  • 3,4-Dichlorophenyl (): Increased halogenation improves antimicrobial potency but may reduce solubility .
  • 3,4,5-Trimethoxyphenyl (): Methoxy groups enhance electron-donating effects, favoring interactions with polar residues in enzymes .
B. Heterocycle-Linked Substituents
  • 4-(Methylthio)phenyl (target compound): The -SMe group is a bioisostere for -OCH₃ or -CF₃, balancing lipophilicity and metabolic stability .
  • 4-Chlorobenzyl (): A chlorinated benzyl group increases steric bulk and hydrophobic interactions .

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